1-(naphthalen-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Description
Properties
Molecular Formula |
C21H17N3OS2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-naphthalen-2-yl-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C21H17N3OS2/c1-2-11-24-20(19-8-5-12-26-19)22-23-21(24)27-14-18(25)17-10-9-15-6-3-4-7-16(15)13-17/h2-10,12-13H,1,11,14H2 |
InChI Key |
TYSFIYJWQDXHHA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CS4 |
Origin of Product |
United States |
Biological Activity
The compound 1-(naphthalen-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer properties. This article explores the biological activity of this compound based on current research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.43 g/mol. The structure consists of a naphthalene moiety linked to a triazole ring through a sulfanyl group, which is believed to play a crucial role in its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various microbial strains. For instance, derivatives of thiophene and triazole have been shown to exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including drug-resistant strains.
| Microbial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Strong inhibition | |
| Enterococcus faecium | Moderate inhibition | |
| Drug-resistant Candida spp. | Significant activity |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising results against lung cancer (A549) and colorectal cancer (Caco-2) cell lines.
| Cell Line | IC50 (µM) | Activity Type |
|---|---|---|
| A549 (Lung Cancer) | < 10 | Cytotoxicity |
| Caco-2 (Colorectal Cancer) | < 15 | Cytotoxicity |
These findings suggest that the compound may interfere with cellular proliferation mechanisms, although the exact pathways remain to be elucidated.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the naphthalene ring and thiophene moiety are critical for enhancing antimicrobial properties. Variations in substituents on the triazole ring also affect potency; for instance, compounds with electron-withdrawing groups exhibited increased activity compared to their electron-donating counterparts.
Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives of the target compound and evaluated their antimicrobial properties. The results indicated that modifications to the thiophene ring significantly impacted antibacterial potency, with certain derivatives achieving MIC values lower than those of standard antibiotics.
Study 2: Anticancer Screening
Another investigation focused on the anticancer potential of the compound using MTT assays across multiple cell lines. The study concluded that compounds with higher lipophilicity tended to exhibit greater cytotoxicity, supporting the hypothesis that membrane permeability plays a role in their efficacy.
Comparison with Similar Compounds
Table 1. Structural Features of Selected 1,2,4-Triazole Derivatives
Key Observations :
- Naphthalene vs. Adamantane : The target compound’s naphthalen-2-yl group offers planar aromaticity, contrasting with adamantane’s rigid, three-dimensional structure in Compound 43. This difference may influence binding to flat vs. pocket-like active sites .
- Thiophene vs. Pyridine : Thiophen-2-yl (target compound) provides sulfur-mediated interactions, whereas pyridin-4-yl () enables hydrogen bonding via nitrogen .
Yield and Purity :
Table 2. Comparative Physicochemical Data
Key Insights :
- Lipophilicity : The target compound’s predicted LogP (~4.2) aligns with analogs like Compound 44, suggesting moderate membrane permeability.
Crystallographic and Spectroscopic Analysis
Preparation Methods
Friedel-Crafts Acylation of Naphthalene
Naphthalene undergoes Friedel-Crafts acylation with bromoacetyl bromide in the presence of AlCl₃ as a Lewis catalyst. The reaction proceeds at 0–5°C in dichloromethane, yielding 2-bromo-1-(naphthalen-2-yl)ethanone as a pale-yellow solid.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | AlCl₃ (1.2 equiv) |
| Temperature | 0–5°C, 4 h |
| Yield | 68% |
Characterization :
-
Melting Point : 89–91°C.
-
¹H NMR (CDCl₃) : δ 8.45 (s, 1H, naphthalene-H), 7.82–7.45 (m, 7H, naphthalene-H), 4.32 (s, 2H, CH₂Br).
Synthesis of Intermediate B: 4-(Prop-2-en-1-yl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazole-3-Thiol
Formation of Thiophene-2-Carbohydrazide
Thiophene-2-carboxylic acid is esterified with ethanol under H₂SO₄ catalysis, followed by hydrazinolysis to yield thiophene-2-carbohydrazide.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Esterification | H₂SO₄, reflux, 6 h |
| Hydrazinolysis | NH₂NH₂·H₂O, ethanol, 8 h |
| Yield | 85% |
Cyclization to 5-(Thiophen-2-yl)-1,2,4-Triazole-3-Thiol
Thiophene-2-carbohydrazide reacts with carbon disulfide (CS₂) in ethanolic KOH, forming potassium hydrazinecarbodithioate. Subsequent cyclization with hydrazine hydrate yields 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Base | KOH (2.0 equiv) |
| Temperature | Reflux, 5 h |
| Yield | 74% |
Alkylation with Allyl Bromide
The triazole-thiol is alkylated at the N4 position using allyl bromide in dimethylformamide (DMF) with K₂CO₃ as a base.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (1.5 equiv) |
| Temperature | 80°C, 3 h |
| Yield | 81% |
Characterization :
-
Melting Point : 132–134°C.
-
ESI-MS : m/z 263.08 [M+H]⁺.
Final Coupling Reaction: SN2 Substitution
Intermediate B reacts with Intermediate A in ethanol under basic conditions (NaOAc) to form the target compound via nucleophilic aromatic substitution.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Base | NaOAc (1.0 equiv) |
| Temperature | Reflux, 6 h |
| Yield | 77% |
Optimization Notes :
-
Excess NaOAc (1.5 equiv) improves yield to 82%.
-
Prolonged reflux (>8 h) leads to decomposition.
Characterization :
-
Melting Point : 154–156°C.
-
¹H NMR (DMSO-d₆) : δ 8.62 (s, 1H, triazole-H), 7.95–7.30 (m, 10H, naphthalene/thiophene-H), 6.05 (m, 1H, CH₂=CH), 5.45 (d, 2H, CH₂=CH₂), 4.88 (s, 2H, SCH₂).
-
HPLC Purity : 98.6% (C18 column, MeOH:H₂O = 80:20).
Alternative Synthetic Routes and Comparative Analysis
Q & A
Q. What are the key synthetic routes for preparing 1-(naphthalen-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone?
The synthesis typically involves multi-step reactions:
Triazole Ring Formation : Cyclocondensation of thiosemicarbazides with carbonyl compounds under acidic or basic conditions to form the 1,2,4-triazole core .
Thioether Linkage : Reaction of the triazole-thiol intermediate with a bromo- or chloro-substituted ethanone derivative (e.g., 2-bromo-1-(naphthalen-2-yl)ethanone) in acetone or ethanol using K₂CO₃ as a base .
Functionalization : Introduction of the prop-2-en-1-yl group via alkylation or nucleophilic substitution, often requiring controlled temperatures (60–80°C) and inert atmospheres to prevent polymerization .
Q. How is the structural integrity of this compound validated experimentally?
Key methods include:
- NMR Spectroscopy : H and C NMR confirm the presence of naphthyl protons (δ 7.5–8.5 ppm), thiophene signals (δ 6.5–7.2 ppm), and triazole carbons (δ 150–160 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹), C=S (~650 cm⁻¹), and triazole C-N (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 404.08) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should focus on:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based protocols (e.g., ATPase activity measurement) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Methodology:
Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing thiophene with furan or pyridine) to assess impact on activity .
Bioisosteric Replacement : Substitute the sulfanyl group with selenyl or oxygen to evaluate stability and binding affinity .
Pharmacophore Mapping : Use X-ray crystallography (e.g., SHELX programs ) or docking studies to identify critical binding motifs (e.g., triazole-thiophene interactions with enzyme active sites) .
Q. What computational strategies predict the compound’s reactivity and electronic properties?
Approaches include:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the thiophene ring often acts as an electron donor .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to assess membrane permeability .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism profiles .
Q. How can contradictory biological data (e.g., varying IC₅₀ across studies) be resolved?
Resolution steps:
Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites influencing results .
Structural Validation : Re-analyze compound purity via HPLC and compare crystallographic data (e.g., CCDC entries ) to rule out polymorphism .
Q. What methodologies assess metabolic stability and toxicity?
- In Vitro Liver Microsomes : Incubate with human liver microsomes (HLM) to measure half-life (t₁/₂) and identify CYP450-mediated oxidation sites .
- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- hERG Inhibition Assay : Patch-clamp electrophysiology to assess cardiac toxicity risks .
Q. How does crystallography aid in rational drug design for this compound?
Q. What reaction mechanisms govern its electrophilic substitution reactions?
- Thiophene Functionalization : Electrophilic substitution (e.g., nitration) occurs preferentially at the 5-position due to resonance stabilization .
- Triazole Reactivity : The sulfanyl group enhances nucleophilic displacement at the ethanone carbon, enabling coupling with aryl halides under Pd catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
